An In-depth Technical Guide to the Chemical Properties of tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate
An In-depth Technical Guide to the Chemical Properties of tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of tert-butyl ((1S,3S)-3-aminocyclopentyl)carbamate, a chiral bifunctional molecule of significant interest in medicinal chemistry and drug discovery. As a versatile building block, it incorporates a stereochemically defined 1,3-diaminocyclopentane scaffold, with one amine functionality protected by a tert-butyloxycarbonyl (Boc) group. This guide will delve into its structure, physicochemical properties, synthesis, reactivity, and handling, offering field-proven insights for its effective application in research and development.
Introduction and Molecular Overview
tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate (CAS Number: 645400-44-8) is a key synthetic intermediate that provides a rigid cyclopentane core with two spatially distinct amino groups.[1] The cis-(1S,3S) stereochemistry of the substituents on the cyclopentane ring offers a defined three-dimensional structure, which is a valuable attribute in the design of targeted therapeutics. The presence of a primary amine and a Boc-protected amine allows for orthogonal chemical modifications, making it a highly sought-after building block in the synthesis of complex molecules.[2]
The Boc protecting group is stable under a wide range of non-acidic conditions, allowing for selective reactions at the free primary amine.[2] Subsequent deprotection of the Boc group under acidic conditions reveals the second primary amine, enabling further functionalization.[2] This differential reactivity is fundamental to its utility in multi-step synthetic strategies.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of tert-butyl ((1S,3S)-3-aminocyclopentyl)carbamate is essential for its effective use in the laboratory.
General and Computed Properties
| Property | Value | Source |
| CAS Number | 645400-44-8 | [1] |
| Molecular Formula | C₁₀H₂₀N₂O₂ | [1] |
| Molecular Weight | 200.28 g/mol | [1] |
| IUPAC Name | tert-butyl N-[(1S,3S)-3-aminocyclopentyl]carbamate | [1] |
| Synonyms | tert-butyl (1S,3S)-3-aminocyclopentylcarbamate, (1S,3S)-3-Amino-1-(Boc-amino)cyclopentane | [1][3] |
| Physical Form | Solid | [3] |
| Purity | Typically ≥95% or 97% | [3][4] |
| Topological Polar Surface Area (TPSA) | 64.35 Ų | [4] |
| logP | 1.3909 | [4] |
| Hydrogen Bond Donors | 2 | [4] |
| Hydrogen Bond Acceptors | 3 | [4] |
| Rotatable Bonds | 1 | [4] |
Spectroscopic Characterization
Predicted ¹H NMR (DMSO-d₆):
-
δ 6.74 (broad d, 1H)
-
δ 3.86-3.92 (m, 1H)
-
δ 3.28 (quintet, 1H)
-
δ 1.73-1.98 (m, 2H)
-
δ 1.43-1.59 (m, 2H)
-
δ 1.22-1.41 (m, 1H)
-
δ 1.36 (s, 9H)
-
δ 1.07-1.20 (m, 1H)[5]
Predicted ¹³C NMR (DMSO-d₆):
-
δ 155.0
-
δ 77.2
-
δ 50.8
-
δ 50.0
-
δ 42.6
-
δ 34.2
-
δ 31.2
-
δ 28.3[5]
Infrared (IR) Spectroscopy: The IR spectrum of a related tert-butyl carbamate shows characteristic peaks for the N-H stretching of the carbamate and amine, C=O stretching of the carbamate, and C-N stretching.[6] For tert-butyl ((1S,3S)-3-aminocyclopentyl)carbamate, one would expect to see:
-
N-H stretching (carbamate): ~3300-3400 cm⁻¹
-
N-H stretching (primary amine): ~3200-3400 cm⁻¹ (likely two bands)
-
C-H stretching (aliphatic): ~2850-3000 cm⁻¹
-
C=O stretching (carbamate): ~1680-1700 cm⁻¹
-
N-H bending (amine and amide): ~1500-1650 cm⁻¹
Synthesis and Purification
The synthesis of tert-butyl ((1S,3S)-3-aminocyclopentyl)carbamate typically involves the selective mono-Boc protection of (1S,3S)-cyclopentane-1,3-diamine. A general and effective method for this transformation is outlined below.
Synthetic Workflow: Mono-Boc Protection of a Diamine
Caption: General workflow for the synthesis of tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate.
Experimental Protocol: General Procedure for Mono-Boc Protection
This protocol is a generalized procedure based on common methods for the mono-Boc protection of diamines.[7] Optimization may be required for specific scales and desired purity.
Materials:
-
(1S,3S)-Cyclopentane-1,3-diamine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (Et₃N) or other suitable base
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes or DCM/methanol mixtures)
Procedure:
-
Dissolve (1S,3S)-cyclopentane-1,3-diamine (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.1 eq) to the solution.
-
In a separate flask, dissolve di-tert-butyl dicarbonate (0.9-1.0 eq) in anhydrous DCM.
-
Add the (Boc)₂O solution dropwise to the cooled diamine solution over a period of 1-2 hours. The slow addition is crucial to minimize the formation of the di-protected byproduct.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water or saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2-3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the desired mono-Boc protected product.
Chemical Reactivity and Applications in Drug Discovery
The synthetic utility of tert-butyl ((1S,3S)-3-aminocyclopentyl)carbamate stems from the differential reactivity of its two amino groups.
Reactions at the Primary Amine
The free primary amine is a nucleophile and can participate in a variety of common organic transformations, including:
-
Acylation: Reaction with acyl chlorides, anhydrides, or activated esters to form amides.
-
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
-
Alkylation: Reaction with alkyl halides or other electrophiles to form secondary amines.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form secondary amines.
-
Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates.
Deprotection of the Boc Group
The Boc group is readily cleaved under acidic conditions to reveal the second primary amine.[2] Common reagents for Boc deprotection include:
-
Trifluoroacetic acid (TFA) in DCM.
-
Hydrogen chloride (HCl) in an organic solvent (e.g., dioxane, methanol, or diethyl ether).
Caption: Orthogonal reactivity of tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate.
Applications in Medicinal Chemistry
The rigid cyclopentane scaffold and the defined stereochemistry of the amino groups make this building block valuable for introducing conformational constraint in drug candidates. This can lead to improved binding affinity and selectivity for biological targets. While specific examples of its incorporation into late-stage clinical candidates or approved drugs are not widely publicized, its structural motif is relevant to the design of:
-
Protease inhibitors: The diamine scaffold can mimic peptide backbones.
-
Kinase inhibitors: The amino groups can serve as key hydrogen bond donors or as points for linker attachment.[2]
-
GPCR ligands: The rigid structure can help in achieving the desired orientation of pharmacophoric groups.
Stability, Storage, and Safety
Stability and Storage
tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate is generally stable under standard laboratory conditions. However, due to the presence of the Boc group, it is sensitive to strong acids. The primary amine can be susceptible to oxidation over time.
-
Storage Conditions: For long-term storage, it is recommended to keep the compound in a tightly sealed container under an inert atmosphere, protected from light, and refrigerated at 4°C.[4] For short-term use, storage at room temperature is also acceptable.[3]
Safety and Handling
Based on available data, tert-butyl ((1S,3S)-3-aminocyclopentyl)carbamate should be handled with care in a well-ventilated area, using appropriate personal protective equipment (PPE).
-
Hazard Statements:
-
Precautionary Statements:
-
Personal Protective Equipment (PPE):
-
Wear protective gloves, clothing, and eye/face protection.
-
Use in a chemical fume hood to avoid inhalation.
-
Conclusion
tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate is a valuable and versatile chiral building block for medicinal chemistry and organic synthesis. Its defined stereochemistry and orthogonal protecting group strategy provide a powerful tool for the construction of complex, conformationally constrained molecules. A thorough understanding of its chemical properties, reactivity, and handling, as outlined in this guide, is crucial for its successful application in the development of novel therapeutics.
References
Sources
- 1. tert-Butyl N-((1S,3S)-3-aminocyclopentyl)carbamate | C10H20N2O2 | CID 45091937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. tert-butyl n-[(1S,3S)-3-aminocyclopentyl]carbamate | 645400-44-8 [sigmaaldrich.com]
- 4. chemscene.com [chemscene.com]
- 5. tert-butyl [(1S,3S)-3-aminocyclopentyl]carbamate, CAS No. 645400-44-8 - iChemical [ichemical.com]
- 6. researchgate.net [researchgate.net]
- 7. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
